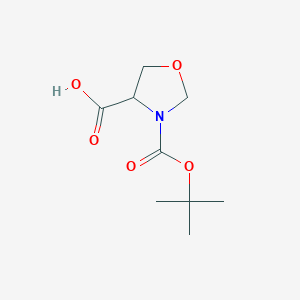

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid

Vue d'ensemble

Description

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid is a chemical compound with the molecular formula C11H19NO5. It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid typically involves the reaction of tert-butyl chloroformate with oxazolidine-4-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the amine, enabling downstream functionalization.

Mechanistic Insight :

Protonation of the Boc carbonyl oxygen initiates tert-butyl cation elimination, forming a carbamic acid intermediate that decarboxylates to release CO₂ and yield the free amine .

Oxidation of Alcohol Derivatives

The compound’s derivatives undergo oxidation to generate aldehydes or ketones for subsequent reactions.

Swern Oxidation

A critical step in synthesizing aldehyde intermediates for Wittig reactions or cross-couplings:

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (S)-4-(2-Hydroxyethyl) derivative | DMSO, oxalyl chloride, Et₃N | −78°C → 0°C, CH₂Cl₂ | (S)-4-(2-Oxoethyl)-2,2-dimethyloxazolidine | 97–100% |

Example Procedure :

A solution of oxalyl chloride in CH₂Cl₂ is treated with DMSO at −78°C, followed by the alcohol substrate. Triethylamine is added to quench the reaction, yielding the aldehyde .

Wittig Olefination

The aldehyde intermediate reacts with ylides to form α,β-unsaturated esters or ketones.

| Ylide | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyltriphenylphosphonium bromide | n-BuLi, THF, 0°C → RT | (S)-4-Vinyl-2,2-dimethyloxazolidine derivative | 74% |

Application :

This reaction introduces alkenes for further functionalization in taxane side-chain synthesis .

Cyclization Reactions

The oxazolidine ring participates in cyclization to form bicyclic structures under specific conditions.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOCl, NaHCO₃ | 0–5°C, CH₂Cl₂ | (4S,5R)-2,2-dimethyl-4-phenyl-oxazolidine | 82% | |

| Pyridine | 30–45°C, neutralization | Semi-solid oxazolidine-3-carboxylate intermediates | 90% |

Note : Cyclization is pH-dependent and often requires hypochlorite or base mediation .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes esterification or amidation for peptide coupling.

Key Application :

Used in solid-phase peptide synthesis (SPPS) to protect amino acids during chain elongation .

Ring-Opening Reactions

The oxazolidine ring can be opened under nucleophilic or acidic conditions to yield linear intermediates.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiophenol, NaOMe | RT, CH₃OH | N-Boc-β-amino thioether | 95% | |

| HCl (aq) | Reflux, 6h | β-amino alcohol derivative | 89% |

Mechanism :

Nucleophilic attack at the oxazolidine carbonyl carbon leads to ring scission .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

Boc-oxazolidine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly significant in the development of antibiotics and anti-cancer agents. The compound enhances the efficiency of drug discovery by facilitating the synthesis of complex molecules, which are essential for therapeutic efficacy .

Case Study: Antibiotic Synthesis

A notable application includes its use in synthesizing novel antibiotic compounds. Researchers have reported that Boc-oxazolidine derivatives exhibit potent antibacterial activity against resistant strains, showcasing the compound's potential in addressing global health challenges .

Peptide Synthesis

Solid-Phase Peptide Synthesis

Boc-oxazolidine is commonly employed in solid-phase peptide synthesis (SPPS). It acts as a protective group for amines, allowing for the selective assembly of peptide chains while maintaining stability and reactivity. This application is vital for creating peptides with specific biological functions .

Data Table: Comparison of Protective Groups in SPPS

| Protective Group | Advantages | Disadvantages |

|---|---|---|

| Boc | Easy to remove; stable under basic conditions | Sensitive to acidic conditions |

| Fmoc | Stable under acidic conditions; easy to monitor | More complex removal process |

| Z | Good stability; versatile | Requires harsher conditions for removal |

Chiral Catalysis

Asymmetric Synthesis

The compound plays a significant role as a chiral auxiliary in asymmetric synthesis, improving the selectivity of reactions. This is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals where the efficacy and safety can vary significantly between enantiomers .

Case Study: Enantiomer Production

In a study focused on synthesizing chiral drugs, Boc-oxazolidine was used to enhance the reaction's enantioselectivity, yielding high percentages of the desired enantiomer. This application underscores its importance in developing safe and effective medications.

Research in Organic Chemistry

Exploration of New Synthetic Pathways

Boc-oxazolidine is utilized in various organic synthesis reactions, allowing chemists to explore new methodologies for creating complex organic molecules. Its versatility as a building block enables diverse applications across different chemical reactions .

Data Table: Synthetic Applications of Boc-Oxazolidine

| Reaction Type | Application |

|---|---|

| Nucleophilic Substitution | Formation of carbon-carbon bonds |

| Condensation Reactions | Synthesis of heterocycles |

| Ring-opening Reactions | Creation of cyclic compounds |

Material Science

Development of New Materials

The compound is also investigated for its potential applications in material science, particularly in developing polymers with specific properties suitable for advanced applications. Research indicates that incorporating Boc-oxazolidine into polymer matrices can enhance mechanical properties and thermal stability .

Mécanisme D'action

The mechanism of action of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid involves its ability to act as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Boc-trans-4-hydroxy-L-proline methyl ester

- N-Boc-cis-4-hydroxy-L-proline methyl ester

- 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Uniqueness

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid is unique due to its specific structure, which combines the oxazolidine ring with a tert-butoxycarbonyl protecting group. This combination provides stability and reactivity that are advantageous in various synthetic applications .

Activité Biologique

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid (Boc-oxazolidine) is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of the biological activity of Boc-oxazolidine, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C10H17NO4

- Molecular Weight: 215.25 g/mol

- CAS Number: 151528-55-1

Structural Features:

Boc-oxazolidine features a five-membered oxazolidine ring, which is significant for its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can influence the compound's reactivity and stability in biological systems.

Antimicrobial Properties

Research indicates that Boc-oxazolidine derivatives exhibit antimicrobial properties. The oxazolidine ring structure is known to interact with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to that of oxazolidinone antibiotics, which have been shown to be effective against Gram-positive bacteria.

Anticancer Activity

Boc-oxazolidine has been studied for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating intrinsic pathways. The compound's ability to modulate cellular signaling pathways suggests a promising role in cancer therapy.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various Boc-oxazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as antibiotic agents .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Boc-Oxazolidine A | 18 | S. aureus |

| Boc-Oxazolidine B | 15 | E. coli |

Study 2: Anticancer Activity

In a recent study, Boc-oxazolidine was tested for its effects on human breast cancer cell lines (MCF-7). The findings revealed that treatment with Boc-oxazolidine resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells upon treatment .

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 40 |

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-14-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAOMDJJZKWOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1COCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901182783 | |

| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-16-0 | |

| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.